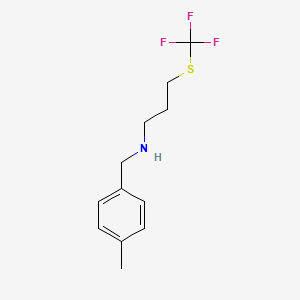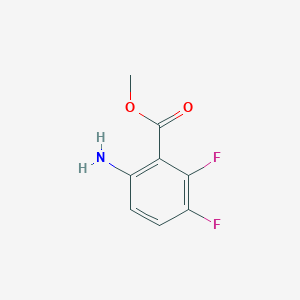![molecular formula C15H26N2O3 B11758707 tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11758707.png)
tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate: is a complex organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This compound is notable for its unique structure, which includes a tert-butyl group, an acetyl group, and a hexahydropyrrolo[3,4-b]pyrrole core.
Méthodes De Préparation
The synthesis of tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine . The reaction conditions typically include the use of a catalytic amount of iron (III) chloride in water, allowing the synthesis of N-substituted pyrroles under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using alkyl halides or acyl chlorides.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and organoboron reagents.
Applications De Recherche Scientifique
tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, or altering receptor signaling pathways .
Comparaison Avec Des Composés Similaires
tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can be compared with other similar compounds such as:
tert-Butyl acetate: A simpler ester with applications as a solvent.
tert-Butyl (2-(4-(6-(6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate: A more complex compound with potential pharmaceutical applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H26N2O3 |
|---|---|
Poids moléculaire |
282.38 g/mol |
Nom IUPAC |
tert-butyl 1-acetyl-6,6-dimethyl-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,4-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-10(18)16-8-7-11-9-17(15(5,6)12(11)16)13(19)20-14(2,3)4/h11-12H,7-9H2,1-6H3 |
Clé InChI |
DHVUSFQEZGWATD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC2C1C(N(C2)C(=O)OC(C)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B11758626.png)
![(2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid](/img/structure/B11758633.png)



![2-((1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetonitrile](/img/structure/B11758656.png)

![(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B11758659.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11758666.png)
![4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B11758686.png)

![[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B11758696.png)
![4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid](/img/structure/B11758699.png)

